
4-(Methylsulfinyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylsulfinyl)phenol, such as 2,2′-Sulfinyl-bis(4-methyl phenol), involves reduction processes and has been detailed with spectroscopic and single crystal x-ray diffraction methods. This provides insights into the chemical pathways that can be adapted for the synthesis of 4-(Methylsulfinyl)phenol itself (Shockravi et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, highlighting the specific crystalline forms and molecular dimensions which can give clues about the structure of 4-(Methylsulfinyl)phenol (B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
Electrochemical reactions involving derivatives of 4-(Methylsulfinyl)phenol have demonstrated the formation of new C(sp2)-S bonds, offering a pathway to synthesize a wide range of chemical structures and highlighting the compound's reactivity and potential for diverse chemical transformations (L. Dai et al., 2021).
Physical Properties Analysis
Studies on related compounds have provided detailed information on thermal stability, molecular weight, and solubility, which are crucial for understanding the physical behavior of 4-(Methylsulfinyl)phenol in various conditions and its suitability for different applications (H. Demir, 2012).
Chemical Properties Analysis
The chemical properties of 4-(Methylsulfinyl)phenol can be inferred from related studies, which have explored aspects such as electrochemical energy gaps and the behavior of compounds under different reaction conditions. These insights are vital for predicting the reactivity and interaction of 4-(Methylsulfinyl)phenol with various substrates (I. Kaya & M. Yildirim, 2007).
Wissenschaftliche Forschungsanwendungen
Bioreduction and Environmental Applications : Mac Rae and Cameron (1985) studied the bioreduction of 4-methylsulfinyl phenol by Klebsiella pneumoniae, showing its conversion to 4-methylthiophenol. This research suggests the potential use of this compound in environmental bioremediation or as a model for understanding bacterial metabolism of organophosphorus compounds (Mac Rae & Cameron, 1985).
Electrolytic Reduction in Organic Chemistry : Kunugi and Abe (1984) explored the electrolytic reduction of certain sulfinyl compounds, demonstrating the potential of 4-(Methylsulfinyl)phenol derivatives in synthetic organic chemistry (Kunugi & Abe, 1984).
Phenol-Sulfuric Acid Reaction for Sugar Analysis : Dubois et al. (1956) developed a method for determining sugars and related substances using a phenol-sulfuric acid reaction. This highlights the potential application of 4-(Methylsulfinyl)phenol in analytical chemistry, particularly in carbohydrate analysis (Dubois et al., 1956).
Synthesis of Nitroquinolines : Máslankiewicz et al. (2005) investigated the synthesis of nitroquinolines using 4-substituted 3'-methylsulfinyl-3,4'-diquinolinyl sulfides. This study suggests the utility of 4-(Methylsulfinyl)phenol derivatives in the synthesis of complex organic compounds (Máslankiewicz et al., 2005).
Antimicrobial and Cytotoxic Applications : Chen et al. (2021) found that certain phenolic bisabolane sesquiterpenoids, including compounds with a methylsulfinyl group, showed antimicrobial and cytotoxic activities. This indicates potential pharmaceutical or biotechnological applications for 4-(Methylsulfinyl)phenol and its derivatives (Chen et al., 2021).
Bacterial Metabolism and Environmental Degradation : Engelhardt, Rast, and Wallnöfer (1977) researched the metabolism of substituted phenols, including 4-(methylsulfinyl)-phenol, by soil bacteria. This study is relevant for understanding the environmental degradation of phenolic compounds (Engelhardt et al., 1977).
Adsorption and Environmental Purification : Yin et al. (2010) investigated the adsorption of phenols using magnetic polysulfone microcapsules. This research suggests that 4-(Methylsulfinyl)phenol could be used in environmental purification and wastewater treatment technologies (Yin et al., 2010).
Crystal Structure Analysis : Shockravi et al. (2003) synthesized and analyzed the crystal structure of sulfinyl compounds, providing insights into the molecular structure and potential applications in material science or molecular engineering (Shockravi et al., 2003).
Pesticide Degradation by Soil Bacteria : Sheela and Pai (1983) studied the metabolism of fensulfothion, a pesticide, which degrades to 4-(methylsulfinyl)phenol, by soil bacteria. This research is significant for understanding the biodegradation of pesticides and environmental detoxification (Sheela & Pai, 1983).
Safety And Hazards
4-(Methylsulfinyl)phenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Eigenschaften
IUPAC Name |
4-methylsulfinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901221 | |
| Record name | NoName_308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfinyl)phenol | |
CAS RN |
14763-64-5 | |
| Record name | 4-(Methylsulfinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulphinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



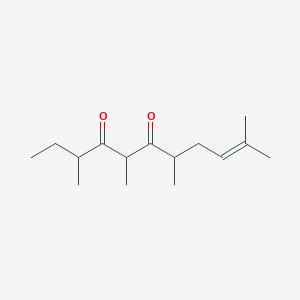

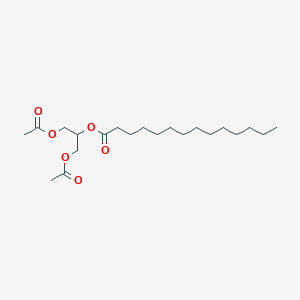
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)

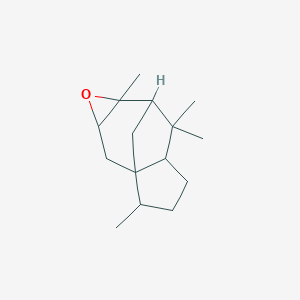

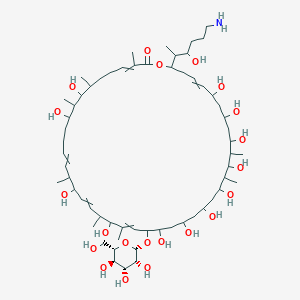
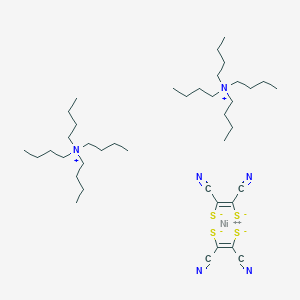


![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)